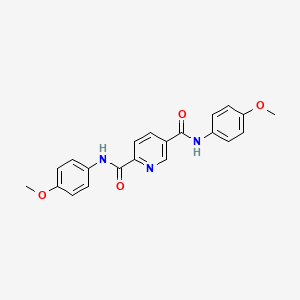
N,N'-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the nitrogen atoms of the pyridine-2,5-dicarboxamide core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 4-methoxyaniline to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide has several applications in scientific research:
作用機序
The mechanism of action of N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The methoxy groups and amide functionalities play a crucial role in its binding affinity and specificity towards various targets .
類似化合物との比較
Similar Compounds
N,N’-bis(pyridine-4-yl)pyridine-2,5-dicarboxamide: Similar structure but with pyridine groups instead of methoxyphenyl groups.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Another pyridine carboxamide with different substitution pattern.
Uniqueness
N,N’-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other pyridine carboxamides. This structural feature also influences its electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-N,5-N-bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-17-8-4-15(5-9-17)23-20(25)14-3-12-19(22-13-14)21(26)24-16-6-10-18(28-2)11-7-16/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
GINCXCNDVQIPOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)


![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)
![1-[2-(4-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B14951968.png)
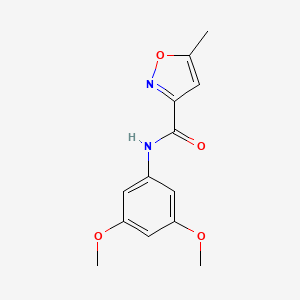
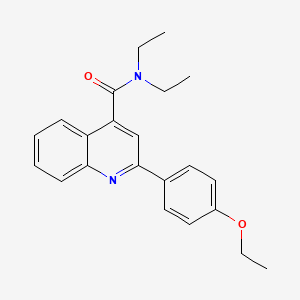

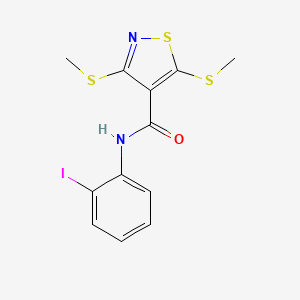
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951998.png)

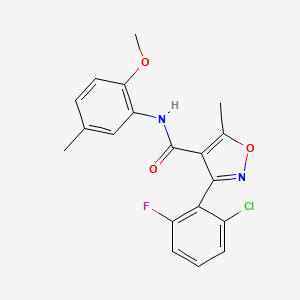
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B14952020.png)
